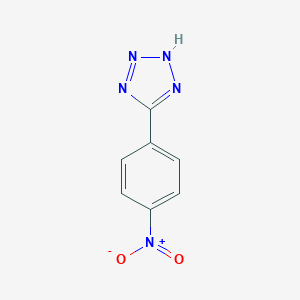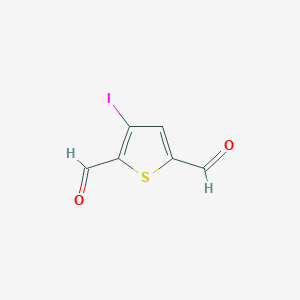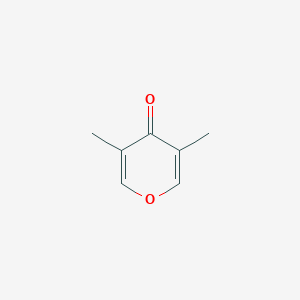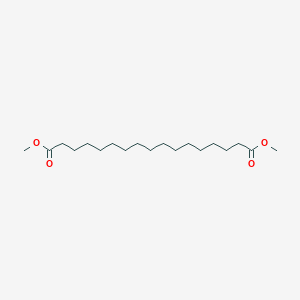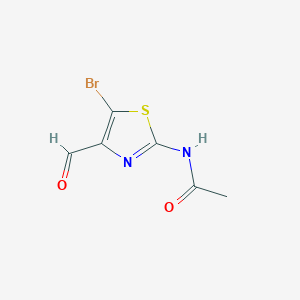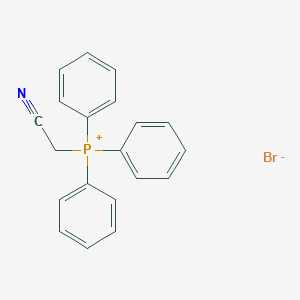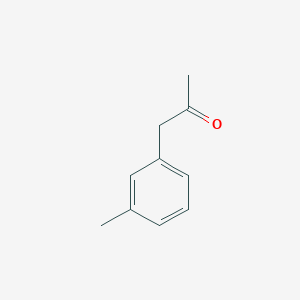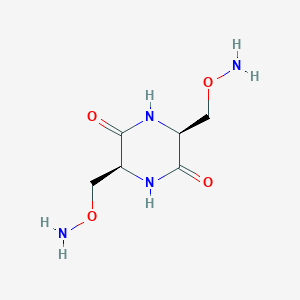
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical And Physiological Effects
BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.
Advantages And Limitations For Lab Experiments
BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.
Scientific Research Applications
BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
CAS RN |
17868-49-4 |
|---|---|
Product Name |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
LRBJUCSMJGKICJ-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



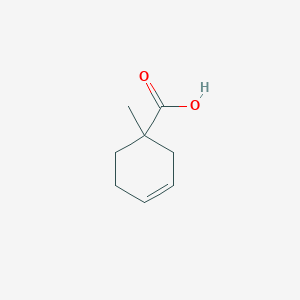
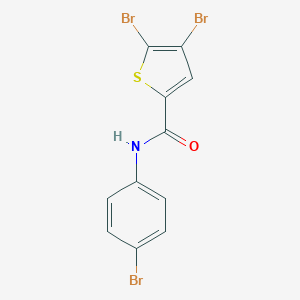
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
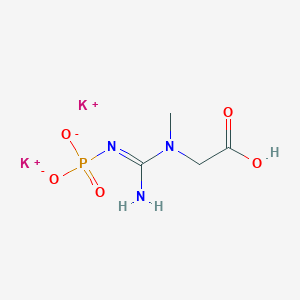

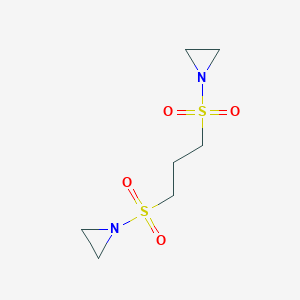
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
